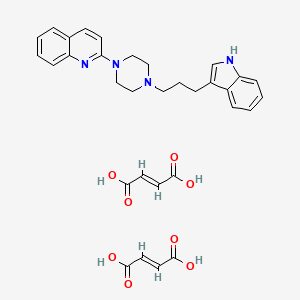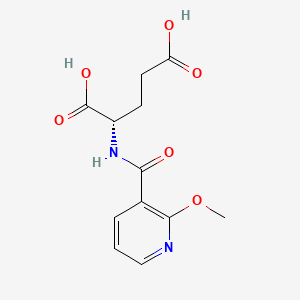
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone is a complex organic compound characterized by its unique structure, which includes a thiolane ring substituted with benzoyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone typically involves multi-step organic reactions. One common method includes the formation of the thiolane ring through a cyclization reaction, followed by the introduction of benzoyl and phenyl groups via Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学研究应用
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism by which (5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
相似化合物的比较
Similar Compounds
Benzophenone: Shares the benzoyl group but lacks the thiolane ring.
Thiophene derivatives: Contain sulfur in a five-membered ring but differ in substitution patterns.
Diphenylmethanone: Similar in having phenyl groups but lacks the thiolane ring.
Uniqueness
(5-Benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone is unique due to the combination of its thiolane ring and multiple phenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
75731-99-6 |
|---|---|
分子式 |
C30H24O2S |
分子量 |
448.6 g/mol |
IUPAC 名称 |
(5-benzoyl-2,4-diphenylthiolan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C30H24O2S/c31-27(22-15-7-2-8-16-22)26-25(21-13-5-1-6-14-21)30(28(32)23-17-9-3-10-18-23)33-29(26)24-19-11-4-12-20-24/h1-20,25-26,29-30H |
InChI 键 |
ISAUQUZSNGLTSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(SC2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


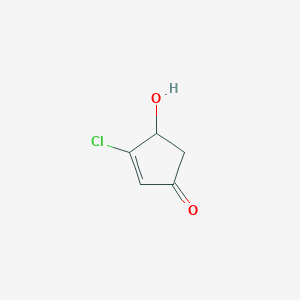
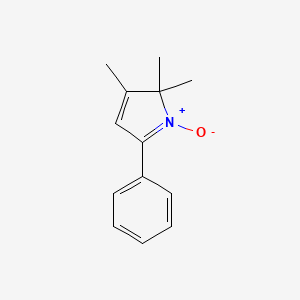
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
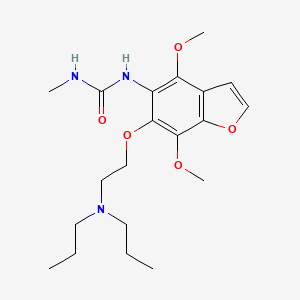
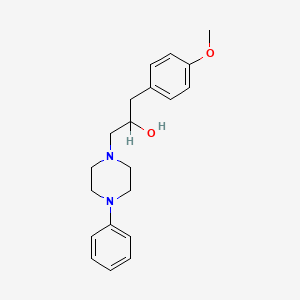
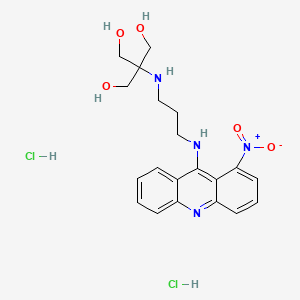
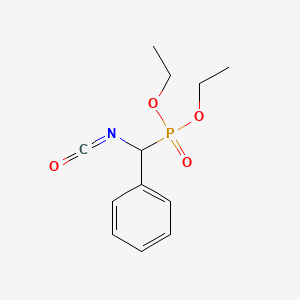
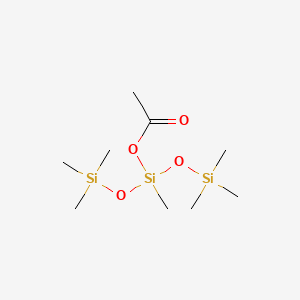

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
